REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].C1C([N+]([O-])=O)=CC=C([O:16][P:17](O)([OH:19])=[O:18])C=1.C(O)C>C(OC)(C)(C)C>[P:17]([O:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4])([OH:19])([OH:18])=[O:16]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
|
Name
|
BaCl2.2H2O
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by vacuum
|
Type
|
EXTRACTION
|
Details
|
the residue is thoroughly extracted with water (3×150 ml)
|
Type
|
CUSTOM
|
Details
|
all solids are removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The resulting aqueous solution is concentrated under vacuum to 75 ml
|
Type
|
CUSTOM
|
Details
|
to form a precipitate
|
Type
|
WAIT
|
Details
|
to settle overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
suspension is filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solid material is dried over CaSO4
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.5 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].C1C([N+]([O-])=O)=CC=C([O:16][P:17](O)([OH:19])=[O:18])C=1.C(O)C>C(OC)(C)(C)C>[P:17]([O:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4])([OH:19])([OH:18])=[O:16]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
|
Name
|
BaCl2.2H2O
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by vacuum
|
Type
|
EXTRACTION
|
Details
|
the residue is thoroughly extracted with water (3×150 ml)
|
Type
|
CUSTOM
|
Details
|
all solids are removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The resulting aqueous solution is concentrated under vacuum to 75 ml
|
Type
|
CUSTOM
|
Details
|
to form a precipitate
|
Type
|
WAIT
|
Details
|
to settle overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
suspension is filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solid material is dried over CaSO4
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.5 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].C1C([N+]([O-])=O)=CC=C([O:16][P:17](O)([OH:19])=[O:18])C=1.C(O)C>C(OC)(C)(C)C>[P:17]([O:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4])([OH:19])([OH:18])=[O:16]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
|
Name
|
BaCl2.2H2O
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by vacuum
|
Type
|
EXTRACTION
|
Details
|
the residue is thoroughly extracted with water (3×150 ml)
|
Type
|
CUSTOM
|
Details
|
all solids are removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The resulting aqueous solution is concentrated under vacuum to 75 ml
|
Type
|
CUSTOM
|
Details
|
to form a precipitate
|
Type
|
WAIT
|
Details
|
to settle overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
suspension is filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solid material is dried over CaSO4
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.5 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |